molecular formula C12H24O2 B1229579 3-Methylundecanoic acid CAS No. 65781-38-6

3-Methylundecanoic acid

Cat. No.: B1229579
CAS No.: 65781-38-6
M. Wt: 200.32 g/mol
InChI Key: SHTJBHFHMAKAPT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methylundecanoic acid is a methyl-branched fatty acid . The primary targets of fatty acids are often enzymes and receptors involved in metabolic processes.

Biochemical Pathways

As a medium-chain fatty acid, it may be involved in lipid metabolism . Fatty acids play crucial roles in energy production, cellular structure, and signaling pathways.

Biochemical Analysis

Biochemical Properties

3-Methylundecanoic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor . This compound interacts with several enzymes and proteins, including those involved in lipid metabolism. For instance, it is a functional parent of 3-methylundecanoyl-CoA, which is involved in fatty acid metabolism . The interactions between this compound and these biomolecules are crucial for maintaining cellular lipid homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall lipid profile of cells . Additionally, this compound can impact cell signaling pathways by interacting with membrane receptors and influencing downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes involved in fatty acid metabolism, altering their activity and subsequently affecting metabolic pathways . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular lipid metabolism and gene expression . These changes can have significant implications for cellular function and overall metabolic health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can positively influence lipid metabolism and improve metabolic health. At high doses, this compound can exhibit toxic effects, including disruptions in cellular lipid homeostasis and adverse effects on liver function . These threshold effects highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the formation of 3-methylundecanoyl-CoA . This interaction is crucial for the incorporation of this compound into metabolic pathways and its subsequent utilization in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound is essential for its biological activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its functional sites . The subcellular localization of this compound is critical for its role in lipid metabolism and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylundecanoic acid can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from 2-decanol . The synthesis typically involves the following steps:

    Bromination: 2-decanol is treated with phosphorus tribromide (PBr₃) to form 2-bromodecane.

    Grignard Reaction: The 2-bromodecane undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the third carbon.

    Oxidation: The resulting product is then oxidized to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methylundecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

3-Methylundecanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Undecanoic acid: A straight-chain fatty acid without the methyl branch.

    2-Methylundecanoic acid: A methyl-branched fatty acid with the methyl group at the second carbon.

    4-Methylundecanoic acid: A methyl-branched fatty acid with the methyl group at the fourth carbon.

Uniqueness

3-Methylundecanoic acid is unique due to the specific position of the methyl group at the third carbon, which influences its chemical reactivity and biological activity. This structural variation can lead to different physical properties and interactions compared to its isomers and other similar compounds.

Properties

IUPAC Name

3-methylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-11(2)10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJBHFHMAKAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984293
Record name 3-Methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65781-38-6
Record name 3-Methylundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65781-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065781386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylundecanoic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.914
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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